[(3-Butylcyclopent-1-en-1-yl)oxy](trimethyl)silane
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Overview
Description
(3-Butylcyclopent-1-en-1-yl)oxysilane is an organosilicon compound characterized by a cyclopentene ring substituted with a butyl group and an oxy(trimethyl)silane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Butylcyclopent-1-en-1-yl)oxysilane typically involves the reaction of 3-butylcyclopent-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then isolated and purified.
Reaction Scheme:
3-Butylcyclopent-1-en-1-ol+Trimethylsilyl chloride→(3-Butylcyclopent-1-en-1-yl)oxysilane
Reaction Conditions:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Base: Triethylamine or pyridine
Industrial Production Methods
Industrial production of (3-Butylcyclopent-1-en-1-yl)oxysilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Butylcyclopent-1-en-1-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes
Reduction: Various silanes
Substitution: Functionalized silanes with different substituents
Scientific Research Applications
Chemistry
In organic synthesis, (3-Butylcyclopent-1-en-1-yl)oxysilane is used as a protecting group for alcohols. Its stability under various reaction conditions makes it a valuable intermediate in multi-step synthesis.
Biology
The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anticancer properties. Research in this area is ongoing to identify specific applications.
Medicine
Industry
In the materials science field, (3-Butylcyclopent-1-en-1-yl)oxysilane is used in the production of silicone-based materials, coatings, and adhesives. Its ability to form stable bonds with various substrates makes it useful in industrial applications.
Mechanism of Action
The mechanism by which (3-Butylcyclopent-1-en-1-yl)oxysilane exerts its effects depends on its application. In organic synthesis, it acts as a protecting group by forming stable silyl ethers that can be selectively removed under specific conditions. In biological systems, its derivatives may interact with cellular targets, influencing pathways related to cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- (3-Buten-1-yl)oxysilane
- (1,1-Dimethyl-2-propynyl)oxysilane)
Comparison
(3-Butylcyclopent-1-en-1-yl)oxysilane is unique due to its cyclopentene ring and butyl substitution, which confer distinct chemical properties compared to other silyl ethers. For example, (3-Buten-1-yl)oxysilane lacks the cyclopentene ring, resulting in different reactivity and applications. Similarly, (1,1-Dimethyl-2-propynyl)oxysilane has a different alkyl group, affecting its stability and use in synthesis.
Conclusion
(3-Butylcyclopent-1-en-1-yl)oxysilane is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, materials science, and potentially in biological and medical research. Further studies are needed to fully explore its applications and mechanisms of action.
Properties
CAS No. |
108643-82-9 |
---|---|
Molecular Formula |
C12H24OSi |
Molecular Weight |
212.40 g/mol |
IUPAC Name |
(3-butylcyclopenten-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C12H24OSi/c1-5-6-7-11-8-9-12(10-11)13-14(2,3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
GILODDDHKXOHOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(=C1)O[Si](C)(C)C |
Origin of Product |
United States |
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